(1S,2R)-2-Aminocyclohexane-1-carboxylic acid;(1R,2S)-2-aminocyclohexane-1-carboxylic acid
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Overview
Description
cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a carboxylic acid group, making it an amino acid derivative. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of protein structure and function.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
- cis-2-Aminocycloheptanecarboxylic acid hydrochloride
- cis-2-Amino-1-cyclooctanecarboxylic acid hydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
- cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
Uniqueness: cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclohexane ring. This unique structure allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carboxylic acid;(1R,2S)-2-aminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C7H13NO2/c2*8-6-4-2-1-3-5(6)7(9)10/h2*5-6H,1-4,8H2,(H,9,10)/t2*5-,6+/m10/s1 |
InChI Key |
PXKDCBLDZDKYEB-JUKSSJACSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N.C1CC[C@H]([C@H](C1)C(=O)O)N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.C1CCC(C(C1)C(=O)O)N |
Origin of Product |
United States |
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